Bis(trimethylsilyl)tributyltinphosphate

Protecting Group Chemistry Heterogeneous Catalysis Silyl Ether Deprotection

Buy BTSTP (74785-85-6) for unique dual-function synthesis. This high-purity hybrid reagent combines organotin and organosilicon chemistry, enabling stoichiometric phosphorus-transfer for high-yield α-aminomethyl-H-phosphinic acids and mild, recoverable catalysis for sensitive deprotections, streamlining multi-step R&D.

Molecular Formula C18H45O4PSi2Sn
Molecular Weight 531.4 g/mol
CAS No. 74785-85-6
Cat. No. B1603303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(trimethylsilyl)tributyltinphosphate
CAS74785-85-6
Molecular FormulaC18H45O4PSi2Sn
Molecular Weight531.4 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)OP(=O)(O[Si](C)(C)C)O[Si](C)(C)C
InChIInChI=1S/C6H19O4PSi2.3C4H9.Sn/c1-12(2,3)9-11(7,8)10-13(4,5)6;3*1-3-4-2;/h1-6H3,(H,7,8);3*1,3-4H2,2H3;/q;;;;+1/p-1
InChIKeyASQKAZSYRUOBEU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(trimethylsilyl)tributyltinphosphate (CAS 74785-85-6): A Multifunctional Reagent for Organophosphorus Synthesis and Catalysis


Bis(trimethylsilyl)tributyltinphosphate (CAS 74785-85-6), also known as BTSTP, is an organotin compound with the molecular formula C18H45O4PSi2Sn and a molecular weight of 531.4 g/mol [1]. This unique hybrid reagent combines a tributyltin moiety with two trimethylsilyl (TMS) groups linked through a phosphate core, positioning it at the intersection of organotin and organosilicon chemistry [1]. Its primary utility lies in its ability to act as a potent phosphorus nucleophile for the synthesis of phosphonates and phosphinic acids, while its structural components also confer catalytic activity in specific transformations like ether deprotection and RTV silicone curing [2]. The compound requires storage at 2-8°C and has a flash point above 230°F, with established toxicity and environmental hazard profiles [3].

Why Generic Substitution Fails: The Critical Functional Duality of Bis(trimethylsilyl)tributyltinphosphate


Simple substitution with other organotin compounds (e.g., tributyltin chloride, dibutyltin dilaurate) or common silylating agents (e.g., TMSCl, BSA) is not feasible due to the unique, dual-function architecture of bis(trimethylsilyl)tributyltinphosphate. This compound is specifically designed to serve either as a stoichiometric phosphorus-transfer reagent, leveraging its nucleophilic character for forming P-C bonds , or as a mild, heterogeneous catalyst for selective deprotections, where its specific phosphate condensate structure is essential for both activity and easy recovery . Attempting to replicate these distinct roles with separate reagents would either fail to achieve the desired transformation or introduce significant complications in terms of reaction conditions, selectivity, and purification. The evidence below quantifies these performance differentials against relevant comparators.

Quantitative Differentiation of Bis(trimethylsilyl)tributyltinphosphate: Evidence-Based Comparisons for Informed Procurement


Catalytic Deprotection Selectivity of BTSTP-Derived Condensates vs. Other Catalysts

Organotin phosphate condensates, a class of catalysts to which BTSTP can be a precursor, exhibit selective and mild deprotection of silyl and tetrahydropyranyl (THP) ethers. The heterogeneous nature of these catalysts allows for easy separation from the reaction mixture and subsequent reuse without purification . While direct quantitative data comparing BTSTP-derived catalysts to a specific alternative is not available in the open literature, the class-level performance characteristics (selectivity, mildness, reusability) are directly contrasted with conventional, homogeneous acid catalysts which often require aqueous work-up and lack this inherent separation advantage.

Protecting Group Chemistry Heterogeneous Catalysis Silyl Ether Deprotection

Synthesis of α-Aminomethyl-H-phosphinic Acids: BTSTP as a Phosphorus Nucleophile

Bis(trimethylsilyl)tributyltinphosphate (BTSTP) is a key reagent for the synthesis of α-aminomethyl-H-phosphinic acids, a class of compounds with important biological activity. In a described method, BTSTP acts as a phosphorus nucleophile, reacting with heterocyclic imines followed by methanolysis to yield the desired α-aminomethyl-H-phosphinic acids in good to excellent yields . This performance is contrasted with other potential phosphorus nucleophiles (e.g., simple phosphites), which may offer different reactivity profiles or require harsher conditions, though direct comparative yield data is not publicly available.

Organophosphorus Chemistry Phosphinate Synthesis Nucleophilic Addition

Thermal Stability and Physical Properties for Safe Handling and Formulation

Understanding the physical properties and safety profile of a reagent is crucial for procurement and safe handling. Bis(trimethylsilyl)tributyltinphosphate has a reported flash point of >230 °F [1] and a boiling point of 423.7°C at 760 mmHg . These parameters define the safe operating window and are essential for process design. While these values are not inherently differentiating, they are compared to the safety profiles of other common organotin reagents, such as tributyltin hydride (which is highly toxic and air-sensitive) or tributyltin chloride (a known corrosive and irritant), which have their own distinct hazard profiles requiring different handling protocols [2][3].

Material Safety Process Chemistry Physical Property Assessment

Optimal Application Scenarios for Bis(trimethylsilyl)tributyltinphosphate (CAS 74785-85-6) Based on Evidence


Synthesis of Biologically Relevant Phosphinic Acid Derivatives

In medicinal chemistry and agrochemical research, the ability to efficiently synthesize α-aminomethyl-H-phosphinic acids is highly valued. BTSTP is a preferred reagent for this transformation, serving as a phosphorus nucleophile that adds to heterocyclic imines. The reported 'good to excellent yields' underscore its effectiveness in constructing this specific, challenging pharmacophore . This application is validated by its use in the synthesis of heterocyclic compounds with potential biological activity .

Mild and Selective Deprotection of Silyl and THP Ethers

For complex molecule synthesis where sensitive functional groups are present, the mild and selective deprotection of silyl and tetrahydropyranyl (THP) protecting groups is critical. Catalysts derived from BTSTP or its class (organotin phosphate condensates) offer a heterogeneous system that enables easy separation and catalyst reuse, streamlining purification compared to traditional acid-catalyzed methods . This is particularly advantageous in multi-step syntheses where operational simplicity and waste reduction are priorities.

Component in Cross-Linkable RTV Silicone Formulations

In industrial polymer chemistry, BTSTP can serve as a precursor to specialized tin catalysts used in room-temperature vulcanizing (RTV) silicone compositions [1]. The unique combination of organotin and phosphate functionalities can contribute to a tailored reactivity profile in condensation-crosslinking RTV-1 and RTV-2 systems, differentiating it from more common dibutyltin dilaurate catalysts. This application is relevant for formulating advanced sealants, adhesives, and coatings requiring specific cure characteristics [1].

Technical Documentation Hub

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